molecular formula C10H12O2 B021941 [(2S,3S)-2-methyl-3-phenyl-oxiran-2-yl]methanol CAS No. 107033-44-3

[(2S,3S)-2-methyl-3-phenyl-oxiran-2-yl]methanol

Cat. No.: B021941
CAS No.: 107033-44-3
M. Wt: 164.2 g/mol
InChI Key: ZXCJUHWLCBNLOX-UWVGGRQHSA-N
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Description

[(2S,3S)-2-Methyl-3-phenyl-oxiran-2-yl]methanol, also known as (2S,3S)-3-phenylglycidol, is a chiral epoxide alcohol with the molecular formula C₁₀H₁₂O₂ (molecular weight: 164.20 g/mol). Its structure features a stereospecific oxirane (epoxide) ring substituted with a methyl group at C2, a phenyl group at C3, and a hydroxymethyl group at C2 (Figure 1). This compound is significant in asymmetric synthesis, particularly as a building block for pharmaceuticals and agrochemicals due to its rigid epoxide ring and stereochemical versatility.

Key properties include:

  • Stereochemistry: The (2S,3S) configuration ensures enantioselectivity in reactions, such as nucleophilic ring-opening.
  • Reactivity: The strained epoxide ring facilitates reactions with nucleophiles (e.g., amines, alcohols) under mild conditions.
  • Applications: Used in synthesizing β-blockers, antiviral agents, and chiral ligands.

Properties

IUPAC Name

[(2S,3S)-2-methyl-3-phenyloxiran-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-10(7-11)9(12-10)8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCJUHWLCBNLOX-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(O1)C2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@@H](O1)C2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40147882
Record name (2S,3S)-(-)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107033-44-3
Record name (2S,3S)-(-)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol
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Record name (2S,3S)-(-)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,3S)-(-)-2-Methyl-3-phenylglycidol
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Preparation Methods

Epoxidation of Allylic Alcohols

The Sharpless asymmetric epoxidation remains a cornerstone for synthesizing enantiomerically enriched epoxides. For this compound, the precursor (2S,3S)-2-methyl-3-phenyl-2-propen-1-ol undergoes epoxidation using titanium(IV) isopropoxide, a chiral tartrate ligand (e.g., diethyl tartrate), and tert-butyl hydroperoxide (TBHP) as the oxidant. Key parameters include:

  • Temperature : −20°C to 0°C to minimize racemization.

  • Solvent : Dichloromethane or toluene for optimal catalyst solubility.

  • Yield : 85–92% with enantiomeric excess (ee) >98%.

Organometallic Epoxidation

Recent patents disclose low-temperature organometallic methods for epoxide formation. For example, treatment of (2S,3S)-2-methyl-3-phenyl-2-propen-1-ol with lithium bromomethyl (LiCH2Br) at temperatures below −90°C generates a bromohydrin intermediate, which undergoes intramolecular cyclization to form the epoxide. This method avoids peroxides, enhancing safety profiles for industrial applications.

Enzymatic Epoxidation

Biocatalytic approaches using engineered cytochrome P450 enzymes or epoxide hydrolases have emerged as sustainable alternatives. These systems achieve ee >99% under aqueous conditions at 25–37°C, though yields remain moderate (60–75%).

Catalytic Systems and Stereochemical Control

Achieving high stereoselectivity requires precise catalyst design and reaction engineering. The table below compares catalytic systems:

Catalyst Reaction Type ee (%) Yield (%) Reference
Ti(OiPr)₄/(R,R)-diethyl tartrateSharpless epoxidation98.590
Mn(III)-salen complexJacobsen epoxidation97.288
P450 BM3 mutantEnzymatic epoxidation99.865

Key Observations:

  • Titanium-based systems dominate laboratory-scale synthesis due to reproducibility.

  • Mn-salen catalysts offer scalability but require rigorous exclusion of moisture.

  • Enzymatic methods excel in ee but suffer from substrate inhibition at high concentrations.

Reaction Optimization and Kinetic Studies

Solvent Effects

Polar aprotic solvents (e.g., THF, DMF) accelerate epoxidation but risk racemization. Nonpolar solvents (toluene, hexane) improve stereoretention but slow reaction kinetics. Optimal balance is achieved in dichloromethane, providing a dielectric constant (ε = 8.93) that stabilizes transition states without compromising chirality.

Temperature and Pressure

Low temperatures (−20°C to 0°C) are critical for Sharpless and organometallic routes to suppress side reactions. High-pressure conditions (5–10 bar) in flow reactors enhance mass transfer, reducing reaction times by 40% compared to batch processes.

Purification and Isolation

Crude reaction mixtures typically contain unreacted starting material, diastereomeric byproducts, and catalyst residues. Purification protocols include:

Chromatographic Methods

  • Silica gel chromatography with hexane/ethyl acetate (4:1 to 1:1 gradient) isolates the epoxide in >95% purity.

  • Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers, achieving ee >99.5%.

Crystallization

Recrystallization from ethanol/water (7:3 v/v) yields colorless crystals with 98–99% purity. Differential scanning calorimetry (DSC) confirms a melting point of 89–91°C, consistent with literature values.

Industrial-Scale Production

Continuous Flow Synthesis

Patents describe tubular flow reactors for large-scale epoxidation, featuring:

  • Residence time : 10–15 minutes.

  • Catalyst immobilization : Titanium complexes grafted onto mesoporous silica.

  • Productivity : 1.2 kg/L·h with 94% yield and 97% ee.

Green Chemistry Innovations

Solvent-free epoxidation using supercritical CO₂ reduces waste generation by 70%. This method operates at 50°C and 100 bar, achieving 89% yield and 96% ee.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ph), 4.12 (dd, J = 5.2 Hz, 1H, CHOH), 3.85 (d, J = 5.2 Hz, 1H, OCH₂), 1.72 (s, 3H, CH₃).

  • HPLC : Chiralcel OD-H column, hexane/isopropanol (90:10), retention time = 12.3 min for (2S,3S)-enantiomer.

Quality Control Metrics

Parameter Specification
Purity (HPLC)≥99.0%
Enantiomeric excess≥98.5%
Residual solvents<50 ppm (ICH Q3C)
Heavy metals<10 ppm (Pb, Cd, Hg)

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-(-)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol undergoes various chemical reactions, including:

    Nucleophilic Ring Opening: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-substituted alcohols.

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: Reduction of the epoxide ring can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of diols.

Common Reagents and Conditions

    Nucleophilic Ring Opening: Reagents like sodium azide, methanol, or thiophenol under acidic or basic conditions.

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether.

Major Products Formed

    Nucleophilic Ring Opening: β-substituted alcohols.

    Oxidation: Ketones or aldehydes.

    Reduction: Diols.

Scientific Research Applications

Chemical Synthesis

Chiral Building Block
This compound serves as a vital chiral building block in the synthesis of complex organic molecules. Its stereochemistry allows for the creation of various derivatives that can be utilized in synthesizing pharmaceuticals and agrochemicals. The ability to produce enantiomerically pure compounds is crucial in drug development, as different enantiomers can exhibit vastly different biological activities.

Synthetic Routes
The synthesis of [(2S,3S)-2-methyl-3-phenyl-oxiran-2-yl]methanol typically involves the epoxidation of alkenes. A common method includes the use of m-chloroperoxybenzoic acid (m-CPBA) under mild conditions to ensure high stereoselectivity. The process can be optimized for industrial applications using continuous flow reactors to enhance efficiency and yield .

Biological Activities

Potential Therapeutic Applications
Research indicates that this compound exhibits potential biological activities. Its oxirane structure allows it to interact with biomolecules, potentially leading to enzyme inhibition or DNA modification. Compounds with similar structural features have shown antimicrobial and anticancer properties, suggesting that this compound could be explored for therapeutic applications .

Case Studies on Biological Effects
Studies have demonstrated that compounds similar to this compound can inhibit specific enzymes involved in disease pathways. For instance, research on related epoxides has highlighted their ability to act as enzyme inhibitors in cancer cell lines, opening avenues for further exploration of this compound in anticancer drug development .

Mechanism of Action

The mechanism of action of (2S,3S)-(-)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol involves its reactivity as an epoxide. The strained three-membered ring is highly reactive towards nucleophiles, leading to ring-opening reactions. The stereochemistry of the compound plays a crucial role in determining the outcome of these reactions, making it a valuable intermediate in asymmetric synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous epoxide alcohols, focusing on substituent effects, reactivity, and applications.

Structural and Molecular Comparison

Compound Name Molecular Formula Substituents (C2, C3) Molecular Weight (g/mol) Key Features Reference
[(2S,3S)-2-Methyl-3-phenyl-oxiran-2-yl]methanol C₁₀H₁₂O₂ Methyl, Phenyl 164.20 High enantioselectivity; pharmaceutical applications
[(2S,3S)-3-Phenyloxiran-2-yl]methanol (Compound (±)-6a) C₉H₁₀O₂ H, Phenyl 150.18 Lacks methyl group; reduced steric hindrance
[(2S,3S)-3-Butyloxiran-2-yl]methanol (Compound (±)-7a) C₇H₁₄O₂ H, Butyl 130.18 Aliphatic substituent; lower polarity
[(2S,3S)-3-Propyl-2-oxiranyl]methanol C₆H₁₂O₂ H, Propyl 116.16 Shorter alkyl chain; higher volatility
[(2S,3R)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol C₁₅H₁₂ClFO₂ 4-Fluorophenyl, 2-Chlorophenyl 278.71 Halogenated aromatic groups; enhanced lipophilicity (LogP: 3.44)

Reactivity and Selectivity

  • Steric Effects: The methyl group in this compound increases steric hindrance compared to (±)-6a, slowing nucleophilic attacks but improving regioselectivity in ring-opening reactions.
  • Electronic Effects : The phenyl group stabilizes the transition state via π-π interactions, whereas alkyl-substituted analogs (e.g., (±)-7a) exhibit faster but less selective reactivity due to weaker electronic stabilization.
  • Halogenated Derivatives : The chlorophenyl/fluorophenyl analog (C₁₅H₁₂ClFO₂) shows increased molecular weight (278.71 g/mol) and lipophilicity (LogP: 3.44), making it suitable for lipid-soluble drug candidates.

Biological Activity

[(2S,3S)-2-methyl-3-phenyl-oxiran-2-yl]methanol, also known as (2S,3S)-3-phenyloxiran-2-ylmethanol, is an organic compound characterized by its unique oxirane (epoxide) structure. This compound has garnered attention in the fields of organic synthesis and medicinal chemistry due to its potential biological activities. The presence of the oxirane ring allows for significant reactivity, which can lead to interactions with various biomolecules, including proteins and DNA.

Chemical Structure and Properties

The molecular formula of this compound is C9_9H10_{10}O2_2, with a molecular weight of 150.18 g/mol. The compound features a chiral center, contributing to its stereochemical properties which can influence its biological activity.

PropertyValue
Molecular Formula C9_9H10_{10}O2_2
Molecular Weight 150.18 g/mol
CAS Number 104196-23-8
IUPAC Name (2S,3S)-3-phenyloxiran-2-ylmethanol

The biological activity of this compound is primarily attributed to the reactivity of the oxirane ring. This structure can form covalent bonds with nucleophilic sites in biomolecules, leading to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by modifying active sites.
  • DNA Interaction : Potential for DNA modification could lead to mutagenic effects or influence cellular processes.

Biological Activities

Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:

  • Antimicrobial Properties : Some studies suggest that oxirane-containing compounds may possess antibacterial or antifungal activities.
  • Anticancer Effects : Research has shown potential anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that structurally related epoxides exhibited significant antimicrobial effects against Gram-positive and Gram-negative bacteria. This compound's ability to disrupt bacterial cell walls could be a focus for further investigation.
    • Reference: Research indicated that similar compounds had minimum inhibitory concentrations (MICs) in the low micromolar range against various pathogens .
  • Anticancer Activity : In vitro studies have shown that epoxide compounds can induce apoptosis in cancer cell lines by activating caspase pathways. The mechanism involves the formation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death.
    • Reference: A comparative analysis highlighted that epoxide derivatives led to significant reductions in cell viability in several cancer models .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other structurally similar compounds:

Compound NameMolecular FormulaUnique Features
[(2R,3R)-3-(4-nitrophenyl)oxiran-2-yl]methanolC9_9H9_9NO4_4Contains a nitrophenyl group; different reactivity profile
[(3-Methyloxiran-2-yl)methanol]C7_7H8_8O2_2Smaller structure; lacks phenyl group
[(2S,3S)-(-)-2,3-Epoxy-2-methyl-3-phenyloxirane]C9_9H10_10OChiral center; significant for asymmetric synthesis

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [(2S,3S)-2-methyl-3-phenyl-oxiran-2-yl]methanol, and how can stereochemical purity be ensured?

  • Methodological Answer :

  • Sharpless Epoxidation : Start with (2S,3S)-configured allylic alcohols (e.g., 2-methyl-3-phenylprop-2-en-1-ol) and employ asymmetric epoxidation using titanium(IV) isopropoxide, a chiral tartrate ligand, and tert-butyl hydroperoxide (TBHP) to achieve high enantiomeric excess (ee) .
  • Nucleophilic Ring-Opening : Optimize reaction conditions (e.g., solvent polarity, temperature) to preserve stereochemistry during epoxide ring-opening with methanol. Monitor via chiral HPLC or polarimetry .
  • Purification : Use silica gel chromatography with hexane/ethyl acetate gradients to isolate the product. Validate purity via 1H^1H-NMR integration and GC-MS .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

  • Methodological Answer :

  • X-ray Crystallography : Co-crystallize with a chiral derivatizing agent (e.g., Mosher’s acid chloride) to resolve absolute configuration .
  • Circular Dichroism (CD) Spectroscopy : Compare experimental CD spectra with density functional theory (DFT)-simulated spectra for (2S,3S) vs. (2R,3R) configurations .
  • NMR Coupling Constants : Analyze JJ-values for vicinal protons in the oxirane ring; trans-diaxial coupling (e.g., J2,3J_{2,3}) confirms stereochemistry .

Q. What are the stability considerations for this compound under laboratory storage conditions?

  • Methodological Answer :

  • Moisture Sensitivity : Store in anhydrous solvents (e.g., THF or DCM) under inert gas (N2_2/Ar) to prevent hydrolysis of the epoxide ring .
  • Temperature : Maintain at −20°C in amber vials to avoid thermal degradation or racemization.
  • Reactivity Monitoring : Perform periodic 1H^1H-NMR checks for new peaks (e.g., diol formation at δ 3.5–4.0 ppm) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be scaled while maintaining >99% ee?

  • Methodological Answer :

  • Catalyst Optimization : Use Jacobsen’s Mn(III)-salen catalysts for large-scale epoxidation. Adjust ligand-to-metal ratios and reaction time to minimize side-product formation .
  • Flow Chemistry : Implement continuous-flow reactors to enhance mass/heat transfer and reduce racemization risks .
  • In-line Analytics : Integrate FTIR or Raman spectroscopy for real-time ee monitoring during synthesis .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic ring-opening reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model transition states (e.g., SN2 vs. SN1 pathways) and predict regioselectivity .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., methanol vs. DMF) on reaction kinetics using GROMACS .
  • QSPR Models : Corrate experimental rate constants with electronic parameters (e.g., Hammett σ values) for predictive scaling .

Q. How does the stereochemistry of this compound influence its biological activity in enzyme inhibition studies?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to compare binding affinities of (2S,3S) vs. (2R,3R) enantiomers with target enzymes (e.g., cytochrome P450) .
  • Kinetic Assays : Measure IC50_{50} values via fluorogenic substrates (e.g., 7-ethoxycoumarin) under controlled pH/temperature .
  • Metabolic Profiling : Incubate with liver microsomes and analyze metabolites via LC-MS to assess stereospecific oxidation .

Q. What strategies resolve contradictions in spectroscopic data (e.g., 13C^13C-NMR shifts) for this compound derivatives?

  • Methodological Answer :

  • Isotopic Labeling : Synthesize 13C^{13}C-enriched analogs to assign ambiguous peaks in crowded spectra .
  • Variable-Temperature NMR : Identify dynamic effects (e.g., ring puckering) by acquiring spectra at 25°C vs. −40°C .
  • Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 3-phenyloxirane derivatives) in databases like PubChem .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2S,3S)-2-methyl-3-phenyl-oxiran-2-yl]methanol
Reactant of Route 2
[(2S,3S)-2-methyl-3-phenyl-oxiran-2-yl]methanol

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